5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one
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Description
5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality 5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
One core application involves the synthesis and transformation of related compounds. For example, the compound has been involved in reactions leading to the formation of novel heterocyclic systems. These reactions often utilize cyclic secondary amines, demonstrating the compound's versatility in organic synthesis (Šafár̆ et al., 2000). Moreover, the exploration of structural activity relationships in derivatives targeting 5-HT7 receptors highlights its potential in medicinal chemistry, with implications for the design of new pharmacological agents (Strekowski et al., 2016).
Antimicrobial and Antifungal Activity
Compounds derived from "5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one" have shown promising antimicrobial and antifungal activities. Studies on novel thiazolopyridine and pyridopyrimidine derivatives demonstrate their potential to combat microbial resistance, with some derivatives exhibiting significant in vitro antimicrobial activity (El-Hag Ali et al., 2005).
Antioxidant Properties
Research into thiazolidinone derivatives has revealed their efficacy as antioxidants, offering potential applications in protecting oils and other materials from oxidative degradation. The investigation into these derivatives as antioxidants for local base oil underscores their utility in industrial applications, highlighting the correlation between molecular structure and antioxidant efficiency (Mohammed et al., 2019).
Liquid Crystalline Properties
The study of heterocyclic compounds, including derivatives of "5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one," has contributed to the development of new liquid crystalline materials. These compounds exhibit mesomorphic properties that are valuable in the creation of display technologies and other applications requiring controlled anisotropic fluidity (Karamysheva et al., 1981).
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-8-6-11-4-1-2-7-17(11)15-16-14(19)13(21-15)10-12-5-3-9-20-12/h3,5,9-11,18H,1-2,4,6-8H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPRXQIBTVMKRP-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC(=O)C(=CC3=CC=CO3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)CCO)C2=NC(=O)/C(=C\C3=CC=CO3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one |
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